molecular formula C17H12Cl2N6O3 B10854496 Hif-phd-IN-1

Hif-phd-IN-1

Cat. No.: B10854496
M. Wt: 419.2 g/mol
InChI Key: BJMKDEGQDAVFGT-QMMMGPOBSA-N
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Description

HIF-PHD-IN-1 is a compound that inhibits hypoxia-inducible factor prolyl hydroxylase. This enzyme plays a crucial role in the cellular response to oxygen levels. By inhibiting this enzyme, this compound stabilizes hypoxia-inducible factors, which are transcription factors that regulate the expression of genes involved in erythropoiesis, angiogenesis, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIF-PHD-IN-1 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: HIF-PHD-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

HIF-PHD-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

HIF-PHD-IN-1 exerts its effects by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase. This enzyme hydroxylates specific proline residues on hypoxia-inducible factors, marking them for degradation under normal oxygen conditions. By inhibiting this enzyme, this compound prevents the degradation of hypoxia-inducible factors, allowing them to accumulate and activate the transcription of target genes involved in erythropoiesis, angiogenesis, and metabolism .

Comparison with Similar Compounds

Uniqueness: HIF-PHD-IN-1 is unique in its specific binding affinity and selectivity for hypoxia-inducible factor prolyl hydroxylase. This allows for precise modulation of hypoxia-inducible factor activity, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C17H12Cl2N6O3

Molecular Weight

419.2 g/mol

IUPAC Name

1-[1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C17H12Cl2N6O3/c1-8(11-4-10(18)2-3-12(11)19)25-14-13(6-21-25)22-17(23-15(14)26)24-7-9(5-20-24)16(27)28/h2-8H,1H3,(H,27,28)(H,22,23,26)/t8-/m0/s1

InChI Key

BJMKDEGQDAVFGT-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)N2C3=C(C=N2)N=C(NC3=O)N4C=C(C=N4)C(=O)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)N2C3=C(C=N2)N=C(NC3=O)N4C=C(C=N4)C(=O)O

Origin of Product

United States

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